
3-(Tert-butyl)-4-propoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . They are known for their stability due to the bulky tert-butyl group.
Synthesis Analysis
Tert-butyl compounds can be synthesized through various methods. For instance, tert-butyl propiolate is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of tert-butylhydroquinone was optimized using the B3LYP method at the 6-311g(d,p) set level .Chemical Reactions Analysis
Tert-butyl compounds participate in various chemical reactions. For example, di-tert-butyl peroxide is used as a model compound for studying thermokinetics of organic peroxide .Physical And Chemical Properties Analysis
Tert-butyl compounds exhibit a range of physical and chemical properties. For example, tert-butyl propiolate is a liquid with a refractive index of 1.418 and a density of 0.919 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Studies on related compounds have explored their roles in catalysis and organic synthesis. For example, Suzuki cross-coupling reactions utilized related benzaldehyde derivatives to synthesize complex organic structures, indicating potential utility in synthetic chemistry for creating novel compounds with specific properties Wang et al., 2014. Similarly, Schiff bases derived from related aldehydes have been used to synthesize metal complexes, which are catalytically active in oxidation reactions, showcasing the importance of such compounds in developing new catalysts Sutradhar et al., 2016.
Coordination Chemistry and Material Science
Research on vanadium(V) and silver(I) complexes involving sterically hindered benzaldehyde derivatives highlights the application of these compounds in coordination chemistry. These complexes exhibit unique structural features and have potential applications in material science, such as in the development of new materials with specific electronic or photophysical properties Back et al., 2012; Loginova et al., 2015.
Antioxidant and Environmental Studies
Benzaldehyde derivatives have been studied for their antioxidant properties, indicating potential for use in pharmacology and environmental science. For instance, the analysis of butylated hydroxytoluene (BHT), a related antioxidant, in environmental samples highlights the importance of understanding the environmental fate and impact of synthetic antioxidants Fries & Püttmann, 2002.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-tert-butyl-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-11(10-15)9-12(13)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADHVZDFUGVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-4-propoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

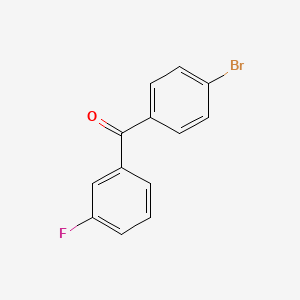





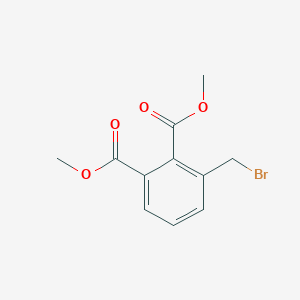
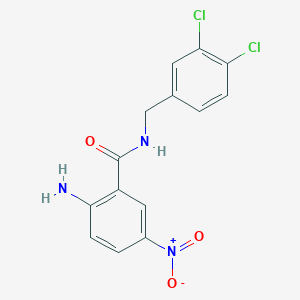


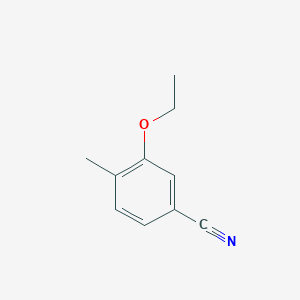
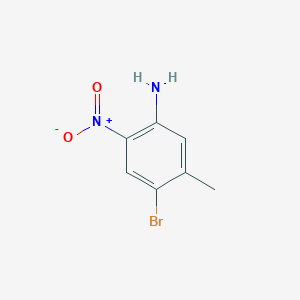

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)